molecular formula C13H10BrN5O4 B2611081 8-bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 299419-58-2

8-bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2611081
CAS No.: 299419-58-2
M. Wt: 380.158
InChI Key: JTGMNXZGFYQMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of bromine, methyl, and nitrobenzyl groups attached to the purine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 8th position of the purine ring.

    Methylation: Addition of a methyl group at the 3rd position.

    Benzylation: Attachment of the 4-nitrobenzyl group at the 7th position.

Each step requires specific reagents and conditions, such as:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methylation: Using methyl iodide or dimethyl sulfate with a base.

    Benzylation: Using 4-nitrobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Using nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study purine metabolism and enzyme interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting enzymes involved in purine metabolism.

    Receptor Modulation: Interacting with purine receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the 4-nitrobenzyl group.

    7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione: Lacks the bromine and methyl groups.

Uniqueness

8-bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to the combination of bromine, methyl, and nitrobenzyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

8-bromo-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5O4/c1-17-10-9(11(20)16-13(17)21)18(12(14)15-10)6-7-2-4-8(5-3-7)19(22)23/h2-5H,6H2,1H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGMNXZGFYQMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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